molecular formula C16H9Cl2FN2OS B15102238 (5Z)-2-[(3,5-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(3,5-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15102238
M. Wt: 367.2 g/mol
InChI Key: WJNMOBVLTFQYFK-RZNTYIFUSA-N
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Description

(5Z)-2-[(3,5-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a 3,5-dichlorophenyl group and a 4-fluorobenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(3,5-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 3,5-dichloroaniline with 4-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(3,5-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

(5Z)-2-[(3,5-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[(3,5-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-[(3,5-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of substituents on the thiazole ring, which imparts distinct chemical and biological properties

Biological Activity

The compound (5Z)-2-[(3,5-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13Cl2FN2S\text{C}_{16}\text{H}_{13}\text{Cl}_2\text{F}\text{N}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related thiazole derivatives:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)0.216
Compound BHCT-116 (Colon)0.259
Compound CHepG-2 (Liver)0.307

This data indicates that thiazole derivatives can exhibit potent inhibitory effects on cancer cell proliferation .

The biological activity of thiazole derivatives often involves the inhibition of key enzymes and pathways associated with cancer cell growth. For example:

  • Inhibition of Kinases : Some thiazole derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor progression .
  • Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

Thiazole derivatives also exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values for selected microbial strains:

Microbial StrainMIC (µg/mL)
E. coli<31.25
K. pneumoniae62.5
C. glabrata31.25

These findings suggest that thiazole derivatives could serve as promising candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the substituents on the thiazole ring can significantly influence their potency and selectivity against various biological targets. For instance:

  • Halogen Substituents : The presence of halogens like chlorine and fluorine has been linked to enhanced biological activity.
  • Amino Group Variations : Different amino group substitutions can alter the compound's interaction with target enzymes, affecting its overall efficacy .

Case Studies

Several case studies have demonstrated the biological activity of thiazole derivatives similar to this compound:

  • Study on Anticancer Properties : A study evaluated a series of thiazole derivatives against multiple cancer cell lines and found that certain modifications led to improved cytotoxicity compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains, revealing promising results that suggest potential therapeutic applications .

Properties

Molecular Formula

C16H9Cl2FN2OS

Molecular Weight

367.2 g/mol

IUPAC Name

(5Z)-2-(3,5-dichlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9Cl2FN2OS/c17-10-6-11(18)8-13(7-10)20-16-21-15(22)14(23-16)5-9-1-3-12(19)4-2-9/h1-8H,(H,20,21,22)/b14-5-

InChI Key

WJNMOBVLTFQYFK-RZNTYIFUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)F

Origin of Product

United States

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